Sodium 4-chloro-1-hydroxybutane-1-sulfonate
Description
Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS: 54322-20-2) is a sulfonate salt with the molecular formula C₄H₈ClNaO₄S and a molecular weight of 210.612 g/mol. This compound is a white to off-white powder with ≥99% purity, widely used as a pharmaceutical intermediate in synthesizing migraine treatments like Sumatriptan and Zolmitriptan . Its structure features a chlorine atom and a hydroxyl group on the same carbon, along with a sulfonate group, which enhances solubility and reactivity in synthetic pathways .
Properties
CAS No. |
54322-20-2 |
|---|---|
Molecular Formula |
C4H9ClNaO4S |
Molecular Weight |
211.62 g/mol |
IUPAC Name |
sodium;4-chloro-1-hydroxybutane-1-sulfonate |
InChI |
InChI=1S/C4H9ClO4S.Na/c5-3-1-2-4(6)10(7,8)9;/h4,6H,1-3H2,(H,7,8,9); |
InChI Key |
YCJHDACSGJKCFI-UHFFFAOYSA-N |
SMILES |
C(CC(O)S(=O)(=O)[O-])CCl.[Na+] |
Canonical SMILES |
C(CC(O)S(=O)(=O)O)CCl.[Na] |
Other CAS No. |
54322-20-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 1-chloro-4-hydroxybutane sulfonic acid: The compound can be synthesized by reacting 1-chloro-4-hydroxybutane sulfonic acid with a base such as sodium hydroxide.
Neutralization: The resulting 4-chloro-1-hydroxybutane sulfonic acid is then neutralized using sodium ions to form the sodium salt.
Industrial Production Methods:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 4-position undergoes nucleophilic substitution, a key pathway for modifying the molecule. This reactivity is critical in pharmaceutical syntheses, such as in the production of triptan-class drugs.
In the synthesis of almotriptan, the reaction with hydrazine hydrochloride in water rapidly forms a hydrazonium salt, which is subsequently methylated to yield the active pharmaceutical ingredient . This substitution is favored by the sodium sulfonate group’s electron-withdrawing effect, enhancing the chloro group’s electrophilicity.
Stability and Degradation Pathways
The compound’s stability under varying conditions has been analyzed to mitigate genotoxic risks in pharmaceuticals:
Thermal Stability
-
Decomposition above 200°C : Releases sulfur oxides and hydrochloric acid .
-
Melting point : Stable up to 99°C without significant degradation .
Hydrolytic Stability
-
pH-dependent hydrolysis :
Oxidative Stability
-
Resistant to common oxidants (e.g., H₂O₂, KMnO₄) under ambient conditions due to the sulfonate group’s stabilizing effect .
Analytical Characterization
Key methods for studying its reactions and stability include:
Scientific Research Applications
Pharmaceutical Applications
1.1 Synthesis of Pharmaceutical Compounds
Sodium 4-chloro-1-hydroxybutane-1-sulfonate is significant as an intermediate in the synthesis of various pharmaceutical compounds. It has been particularly noted for its role in synthesizing Sumatriptan, a medication used to treat migraines. The compound acts as a genotoxic impurity during the synthesis process, necessitating careful quantification and control to ensure product safety and efficacy .
Case Study: Quantification in Sumatriptan Production
A study conducted by Narayana et al. (2012) developed a sensitive LC-MS/MS method to quantify this impurity in Sumatriptan succinate. The method demonstrated high specificity and accuracy, with a limit of detection (LOD) at 0.17 ppm and a limit of quantification (LOQ) at 0.5 ppm, confirming its reliability for quality control testing .
Table 1: LC-MS/MS Method Validation Results
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.17 ppm |
| Limit of Quantification (LOQ) | 0.5 ppm |
| Correlation Coefficient | 0.996 |
| Recovery Rates | 94.2% - 98.4% |
Antitumor Activity Research
2.1 Development of Novel Compounds
Recent research has highlighted the potential of this compound in developing novel tetrahydro-β-carboline derivatives, which exhibit antitumor activity. These derivatives are synthesized using this compound as a key starting material, showcasing the compound's versatility in medicinal chemistry .
Toxicological Studies
3.1 Genotoxicity and Safety Assessments
The compound has been studied for its genotoxic properties, which are critical for evaluating its safety in pharmaceutical applications. Toxicological assessments indicate that this compound may pose risks such as acute toxicity and skin sensitization . Regulatory bodies require thorough testing to mitigate these risks before approval for use in consumer products.
Environmental Impact
4.1 Ecotoxicology Studies
Research into the environmental implications of this compound indicates potential toxicity to wildlife and ecosystems, emphasizing the need for responsible handling and disposal practices within industrial settings .
Mechanism of Action
The mechanism of action of sodium 4-chloro-1-hydroxybutane-1-sulfonate involves its interaction with molecular targets and pathways in biological systems. For example, in antitumor research, it acts as a precursor for synthesizing compounds that inhibit KSP (kinesin spindle protein), which is crucial for cell division .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include sulfonate salts and sulfonic acids with variations in substituents, chain length, or additional functional groups. Below is a detailed comparison based on structural features, applications, and physicochemical properties.
Table 1: Key Structural and Functional Differences
Physicochemical and Reactivity Comparisons
Solubility :
- This compound’s sodium salt form ensures high water solubility, critical for pharmaceutical synthesis. In contrast, 4-hydroxybutane-1-sulfonic acid (a free sulfonic acid) has lower solubility but higher acidity .
- Butane-1,4-disulfonic acid hydrate, with two sulfonic acid groups, exhibits exceptional solubility and acidity, making it suitable for catalytic applications .
Reactivity: The chlorine atom in the main compound enables nucleophilic substitution reactions, a key step in synthesizing triptan drugs. This contrasts with Sodium 3-aminopropane-1-sulfonate, where the –NH₂ group participates in condensation or coupling reactions . Sodium 4,4'-oxybis(butane-1-sulfonate)’s ether bridge increases rigidity, reducing reactivity compared to the flexible backbone of the main compound .
Thermal Stability :
- Sodium sulfonate salts generally exhibit higher thermal stability than sulfonic acids. For instance, this compound remains stable under pharmaceutical synthesis conditions (e.g., high-temperature reactions), whereas 4-hydroxybutane-1-sulfonic acid may decompose at elevated temperatures .
Biological Activity
Sodium 4-chloro-1-hydroxybutane-1-sulfonate (CAS No. 54322-20-2) is a sulfonate compound with significant applications in biochemical research and potential therapeutic uses. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Target of Action
this compound is primarily utilized in the synthesis of various pharmaceutical agents, particularly as a precursor for tetrahydro-β-carboline derivatives, which have been studied for their antitumor properties through the inhibition of kinesin spindle protein (KSP) .
Mode of Action
The compound acts as a KSP inhibitor, affecting cell division processes. By interfering with KSP, it may contribute to the inhibition of cancer cell proliferation, making it a candidate for further antitumor research .
Biochemical Pathways
this compound is involved in biochemical reactions that influence various cellular functions, including signaling pathways and gene expression. Its role as a buffering agent in biochemical experiments further highlights its importance in maintaining stable pH conditions during cellular assays .
Cellular Effects
Impact on Cell Function
Research indicates that this compound affects multiple cellular processes. It can modulate cell signaling pathways and metabolic activities, which are crucial for its application in experimental biology and potential therapeutic scenarios .
Temporal Effects
In laboratory settings, the stability and degradation of this compound over time are critical factors influencing its efficacy. Understanding these temporal dynamics is essential for optimizing its use in both in vitro and in vivo studies .
Toxicological Profile
This compound has been identified as a genotoxic compound. Regulatory bodies may require monitoring of its levels due to potential health risks associated with exposure. Studies have shown that the compound can induce allergic reactions in sensitive individuals, necessitating careful handling and usage protocols .
Antitumor Research
The compound's role in synthesizing KSP inhibitors has positioned it as a significant player in cancer research. Its derivatives are being explored for their potential to halt tumor growth by disrupting mitotic processes .
Biochemical Applications
As a buffering agent, this compound is widely used in molecular biology experiments, including protein electrophoresis and nucleic acid studies. Its stable pH properties make it invaluable in maintaining experimental integrity .
Comparison with Similar Compounds
| Compound Name | Unique Properties |
|---|---|
| This compound | Acts as a KSP inhibitor; used as a buffering agent |
| Other sulfonates | May not possess specific antitumor activity or buffering capabilities |
Study on Genotoxicity
A study quantified the levels of this compound as a genotoxic impurity in pharmaceutical formulations using LC-MS/MS techniques. The results indicated that effective quantification at low concentrations was achievable, emphasizing the importance of monitoring this compound in drug development processes .
Antitumor Activity Investigation
Research exploring the synthesis of tetrahydro-β-carboline derivatives demonstrated promising antitumor activity against various cancer cell lines. The study highlighted the compound's potential as a lead structure for developing novel anticancer therapies .
Q & A
Q. How to develop a validated assay for quantifying the compound in complex mixtures without interference from sulfonate analogs?
- Methodological Answer: Use 2D-LC (heart-cutting) with a first-dimension anion-exchange column and second-dimension reversed-phase column. Calibrate with certified reference materials (e.g., USP-grade sodium sulfonates) and validate selectivity against 4-sulfophenylhexanoate (similarity 0.79). Include system suitability tests (SST) for column efficiency (N ≥ 2000) and peak asymmetry (As ≤ 1.5) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
